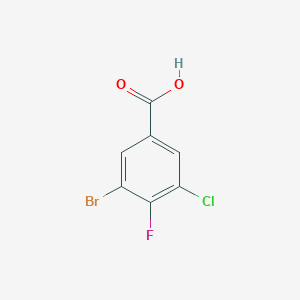

3-Bromo-5-chloro-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCJNBCLZFKJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Foray into the World of Polyhalogenated Aromatic Carboxylic Acids

Polyhalogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and at least one carboxylic acid group. These molecules are of paramount importance in a multitude of advanced chemical applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials. wikipedia.orgsigmaaldrich.comenamine.net

The presence of multiple halogen atoms on the aromatic ring dramatically influences the electronic environment and steric profile of the molecule. This, in turn, dictates its reactivity and potential applications. For instance, the strong electron-withdrawing nature of halogens can significantly increase the acidity of the carboxylic acid group and modify the regioselectivity of further chemical transformations. Moreover, the specific combination and positioning of different halogens can introduce unique properties, making these compounds versatile tools for chemists. wikipedia.org

In the realm of medicinal chemistry, the incorporation of halogens into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. benthamscience.com Similarly, in materials science, polyhalogenated aromatic compounds are utilized as precursors for polymers, liquid crystals, and other functional materials, where the halogen atoms can influence properties such as thermal stability and flame retardancy. acs.orgresearchgate.net

The Pivotal Role of 3 Bromo 5 Chloro 4 Fluorobenzoic Acid

Retrosynthetic Analysis and Key Disconnections for Multi-Halogenated Benzoic Acids

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a polysubstituted aromatic compound like 3-Bromo-5-chloro-4-fluorobenzoic acid, the primary disconnections involve the carbon-halogen and carbon-carboxyl bonds.

The most logical retrosynthetic disconnections for this molecule are:

C-COOH bond: This disconnection leads to a trihalogenated benzene (B151609) precursor, which can be carboxylated. This is a common strategy, as the carboxyl group can be introduced in the final steps of a synthesis.

C-Br and C-Cl bonds: These disconnections suggest introducing the halogen atoms onto a pre-existing fluorobenzoic acid or a related fluorinated aromatic compound. The order of these introductions is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.

A plausible retrosynthetic pathway might start from a simple fluorinated aromatic compound. The chlorine and bromine atoms can be added through electrophilic aromatic substitution or directed metalation, and the carboxylic acid group can be introduced via carboxylation of an organometallic intermediate or by oxidation of an alkyl group. The challenge lies in controlling the precise placement of the three different halogen atoms and the carboxyl group.

Classical Halogenation and Functional Group Interconversion Routes

Traditional methods for synthesizing multi-halogenated benzoic acids rely on well-established reactions, including electrophilic aromatic substitution and the manipulation of functional groups.

Directed Ortho-Metalation and Electrophilic Halogenation Approaches for Regioselective Substitution

Directed Ortho-Metalation (DoM) is a powerful technique for achieving regioselective substitution. organic-chemistry.orgharvard.edu In this approach, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. organic-chemistry.org This creates a highly reactive organolithium species that can then react with an electrophile, such as a halogenating agent.

For the synthesis of 3-Bromo-5-chloro-4-fluorobenzoic acid, the carboxylate group itself can act as a DMG. organic-chemistry.orgacs.org For example, starting with 3-chloro-4-fluorobenzoic acid, a hindered lithium amide base could potentially direct metalation to the C5 position, allowing for subsequent bromination. The choice of base and reaction conditions is crucial to control the regioselectivity. organic-chemistry.org

Electrophilic Halogenation is a cornerstone of aromatic chemistry. libretexts.orgscience-revision.co.ukwikipedia.org This reaction involves the substitution of a hydrogen atom on the aromatic ring with a halogen atom (Cl, Br) through the attack of an electrophilic halogen species, often activated by a Lewis acid catalyst like FeCl₃ or FeBr₃. libretexts.orgscience-revision.co.ukwikipedia.org

The regiochemical outcome of electrophilic halogenation is governed by the directing effects of the substituents already on the ring.

Carboxyl Group (-COOH): Deactivating and meta-directing.

Halogens (-F, -Cl, -Br): Deactivating but ortho, para-directing.

In a potential synthesis starting from 4-fluorobenzoic acid, the first halogenation (e.g., chlorination) would be directed by both the fluorine (ortho to the fluorine) and the carboxyl group (meta to the carboxyl group), leading to substitution at the C3 position. Subsequent bromination would then be directed by the existing substituents to the desired C5 position.

Carboxylation Techniques for Benzoic Acid Moiety Formation

The introduction of the benzoic acid moiety is a critical step that can be achieved through several methods. A primary technique is the carboxylation of an organometallic intermediate . This involves creating a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) from a halogenated benzene precursor, which is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid.

Another approach is the oxidation of a benzylic methyl group . If a suitable trihalotoluene precursor can be synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

More direct methods involve the Lewis acid-mediated carboxylation of aromatic compounds with CO₂ . nih.gov Systems combining Lewis acids like aluminum tribromide (AlBr₃) with activating agents can promote the direct addition of CO₂ to the aromatic ring, even for less reactive halobenzenes. nih.gov

Modern Catalytic Approaches for Selective Halogen Introduction and Cross-Coupling Precursor Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high selectivity and efficiency. Catalytic methods for C-H bond halogenation can offer alternative regioselectivities compared to classical electrophilic substitution. For instance, iridium-catalyzed C-H activation has been used for the directed iodination of benzoic acids, demonstrating the potential for catalytic control in functionalizing specific positions on the ring. nih.gov

Once synthesized, 3-Bromo-5-chloro-4-fluorobenzoic acid serves as a valuable precursor for cross-coupling reactions . The carbon-bromine and carbon-chlorine bonds can participate in various palladium- or nickel-catalyzed reactions, such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition) can potentially allow for selective, stepwise functionalization of the molecule, further enhancing its utility as a synthetic building block. Carboxylic acids themselves have also been developed as coupling partners in decarboxylative cross-coupling reactions. nih.govumich.edu

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability of Reported Pathways

Below is a comparative table of plausible synthetic strategies.

| Synthetic Strategy | Key Steps | Potential Advantages | Potential Disadvantages | Estimated Yield & Scalability |

|---|---|---|---|---|

| Classical EAS Route | 1. Chlorination of 4-fluorobenzoic acid. 2. Bromination of 3-chloro-4-fluorobenzoic acid. | Uses common, inexpensive reagents. Well-understood reaction mechanisms. | Potential for isomeric byproduct formation, requiring difficult purifications. Harsh reaction conditions (strong acids). | Moderate yields (50-70% over two steps). Scalability is feasible but may require optimization to control regioselectivity. |

| Directed Ortho-Metalation (DoM) Route | 1. Synthesis of a dihalobenzoic acid (e.g., 3-chloro-4-fluorobenzoic acid). 2. DoM-directed lithiation at C5. 3. Quenching with an electrophilic bromine source. | High regioselectivity, avoiding isomeric mixtures. Milder conditions for the halogenation step. | Requires cryogenic temperatures (-78 °C). Use of pyrophoric organolithium reagents poses scalability challenges. Requires strictly anhydrous conditions. | Potentially higher yields for the key step (>80%). Scalability is challenging and requires specialized equipment for handling large volumes of organolithiums safely. |

| Carboxylation Route | 1. Synthesis of 1-bromo-3-chloro-2-fluorobenzene. 2. Formation of an organometallic intermediate (Grignard or organolithium). 3. Reaction with CO₂. | Convergent approach. Can be highly efficient if the trihalobenzene precursor is accessible. | Formation of the organometallic intermediate can be difficult on an electron-deficient ring and may have side reactions. | Yields are highly dependent on the successful formation of the organometallic species. Moderate scalability. |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloro 4 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Halogenated Ring

Electrophilic Aromatic Substitution (EAS) on the 3-bromo-5-chloro-4-fluorobenzoic acid ring is significantly challenging due to the cumulative electron-withdrawing effects of all four substituents. The carboxylic acid group is a strong deactivating group, and the halogens, while ortho-, para-directing, are also deactivating through their inductive effect. pressbooks.pubuomustansiriyah.edu.iqlibretexts.org This combination renders the benzene (B151609) ring highly electron-deficient and thus, less susceptible to attack by electrophiles.

The directing effects of the substituents determine the regioselectivity of any potential substitution. The two available positions on the ring are C2 and C6. The directing influence of each substituent can be summarized as follows:

Carboxylic Acid (-COOH at C1): A meta-director, influencing the C3 and C5 positions, which are already substituted.

Bromine (-Br at C3): An ortho-, para-director, influencing the C2, C4, and C6 positions.

Fluorine (-F at C4): An ortho-, para-director, influencing the C3 and C5 positions.

Chlorine (-Cl at C5): An ortho-, para-director, influencing the C2, C4, and C6 positions.

Both the bromine and chlorine atoms direct incoming electrophiles toward the open C2 and C6 positions. Despite this, the strong deactivation of the ring means that forcing conditions, such as high temperatures and strong acid catalysts, would be required to achieve any reaction. Such conditions may also lead to side reactions, including decarboxylation. Computational methods like the RegioSQM method, which calculates the free energies of protonated intermediates, can be used to predict the most likely site of substitution on complex heteroaromatic and substituted benzene systems. core.ac.uknih.gov For this molecule, the synergistic deactivation makes successful EAS reactions synthetically difficult.

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

The electron-deficient nature of the aromatic ring makes it a candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. libretexts.org The presence of the -COOH group activates the ring towards this type of reaction.

A key factor in SNAr is the identity of the leaving group. For aryl halides, the typical reactivity order is F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom. libretexts.org This effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbon bearing the fluorine, making it more susceptible to attack. libretexts.org

In 3-bromo-5-chloro-4-fluorobenzoic acid, the fluorine atom at the C4 position is therefore the most likely site for nucleophilic substitution. A strong nucleophile, such as an alkoxide or an amine, would preferentially displace the fluoride (B91410) ion.

| Position | Halogen | Relative Reactivity | Reasoning |

|---|---|---|---|

| C4 | Fluorine | Highest | Strongest inductive electron-withdrawal facilitates the rate-determining nucleophilic attack. libretexts.org |

| C5 | Chlorine | Intermediate | Less electronegative than fluorine, resulting in a slower rate of initial attack. masterorganicchemistry.com |

| C3 | Bromine | Lowest | Less electronegative than fluorine and chlorine, leading to the least activation for nucleophilic attack. masterorganicchemistry.com |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group can undergo a variety of standard organic transformations.

The carboxylic acid can be converted to its corresponding ester or amide derivatives.

Esterification: This can be achieved through Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. For sterically hindered acids, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. researchgate.net

Amidation: Amide formation typically requires activation of the carboxylic acid. This is commonly done by converting the acid to an acyl chloride, which then readily reacts with a primary or secondary amine. Modern methods often use coupling reagents (e.g., HATU, HOBt) that facilitate direct amide bond formation from the carboxylic acid and amine under milder conditions. nih.govmdpi.com Thermal condensation with amines is also possible but usually requires high temperatures (>160 °C). mdpi.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation. chemguide.co.ukmasterorganicchemistry.comambeed.com The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.ukmasterorganicchemistry.com Aromatic halogen substituents are generally stable under these conditions and are not reduced. youtube.com

Decarboxylation: The removal of the -COOH group as CO₂ from aromatic carboxylic acids is generally a difficult reaction. However, it can be accomplished under specific conditions. For halogenated aromatic carboxylic acids, decarboxylation can be achieved by heating the compound with water to temperatures between 80-180 °C, sometimes in the presence of another acid. google.com Another method is halodecarboxylation, which involves the cleavage of the carbon-carbon bond and trapping the intermediate with a halogen source, though this is more for converting the acid to a new aryl halide. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Sites

The presence of three different halogen atoms on the aromatic ring allows for highly selective functionalization via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Sonogashira couplings. rsc.orgresearchgate.net The selectivity of these reactions is dictated by the relative reactivity of the carbon-halogen bonds toward oxidative addition to the metal catalyst (commonly palladium).

The established order of reactivity for halogens in these coupling reactions is: I > Br > Cl >> F. researchgate.netmdpi.com

This reactivity difference allows for the programmable and site-selective modification of the 3-bromo-5-chloro-4-fluorobenzoic acid molecule. The C-Br bond at the C3 position is significantly more reactive than the C-Cl and C-F bonds. Therefore, a Suzuki coupling with a boronic acid, for example, can be performed selectively at the C3 position while leaving the chlorine and fluorine atoms untouched.

| Halogen Site | Relative Reactivity | Typical Reaction Outcome | Example Reaction |

|---|---|---|---|

| C3-Br | Highest | Selective coupling occurs at this site under standard conditions. | Suzuki coupling with Ar-B(OH)₂ and a Pd catalyst. rsc.org |

| C5-Cl | Intermediate | Coupling requires more forcing conditions or specialized catalyst systems. | Suzuki coupling using highly active phosphine (B1218219) ligands. researchgate.net |

| C4-F | Lowest | Generally unreactive in standard cross-coupling reactions. | Remains intact during coupling at C-Br and C-Cl sites. |

This selective reactivity makes 3-bromo-5-chloro-4-fluorobenzoic acid a versatile building block for the synthesis of complex, polysubstituted aromatic compounds.

Exploration of Reaction Mechanisms and Intermediates via Spectroscopic and Computational Methods

The complex reactivity of polysubstituted benzoic acids has been the subject of numerous mechanistic studies employing both spectroscopic and computational techniques. While specific studies on 3-bromo-5-chloro-4-fluorobenzoic acid are not widely published, principles derived from similar molecules can be applied.

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to study self-association and hydrogen bonding of substituted benzoic acids in solution. ucl.ac.ukacs.orgresearchgate.net These studies help to understand the "speciation" of the molecule in a given solvent, which can influence its crystallization behavior and reactivity. In SNAr reactions, intermediates like the Meisenheimer complex can sometimes be detected or isolated and characterized spectroscopically. masterorganicchemistry.com

Computational Methods: Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. ajpchem.org These methods can be used to:

Model the transition states of electrophilic and nucleophilic aromatic substitution reactions to understand regioselectivity.

Calculate activation energies for competing reaction pathways, such as substitution at the ortho, meta, or para positions. rsc.org

Analyze the molecular orbitals (HOMO/LUMO) to predict sites of reactivity.

Study the effect of substituents on the electronic structure and reactivity of the aromatic ring. ajpchem.org

Computational studies on substituted benzoic acids have provided insights into rotational barriers of the carboxylic group and the influence of ortho-substituents on molecular geometry and chemical properties. ajpchem.org For a molecule like 3-bromo-5-chloro-4-fluorobenzoic acid, DFT calculations could precisely predict the most favorable site for electrophilic attack or the relative energy barriers for nucleophilic substitution at each halogen site, providing a theoretical foundation for the observed experimental reactivity.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

¹H (proton) and ¹³C NMR are the most common NMR experiments used to elucidate the structure of organic compounds.

For 3-bromo-5-chloro-4-fluorobenzoic acid, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the carboxylic acid proton and the two aromatic protons. The chemical shift (δ) of the carboxylic acid proton would likely appear far downfield (typically >10 ppm) and might be broad. The two aromatic protons (H-2 and H-6) are in different chemical environments and would be expected to appear as distinct signals in the aromatic region of the spectrum. Their multiplicity would be influenced by coupling to the adjacent fluorine atom and potentially long-range coupling to each other.

The ¹³C NMR spectrum would provide information on each of the seven carbon atoms in the molecule, including the carboxyl carbon and the six carbons of the benzene (B151609) ring. The chemical shifts would be influenced by the attached halogens and the carboxylic acid group.

However, despite the theoretical utility of these methods, a search of publicly available scientific literature and spectral databases did not yield specific experimental ¹H NMR or ¹³C NMR data for 3-bromo-5-chloro-4-fluorobenzoic acid (CAS 176548-68-8). Therefore, a data table of experimental chemical shifts and coupling constants cannot be provided.

Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing atom connectivity.

COSY would be used to establish correlations between coupled protons, confirming the spatial relationship between H-2 and H-6 if any long-range coupling exists.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the C-2/H-2 and C-6/H-6 pairs.

As with basic one-dimensional NMR, no experimental data from multi-dimensional NMR studies for 3-bromo-5-chloro-4-fluorobenzoic acid are available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a molecular "fingerprint."

For 3-bromo-5-chloro-4-fluorobenzoic acid, key characteristic vibrations would include:

A broad O-H stretching band from the carboxylic acid dimer, typically in the 3300-2500 cm⁻¹ region.

A strong C=O (carbonyl) stretching band from the carboxylic acid, usually around 1700 cm⁻¹.

C-O stretching and O-H bending vibrations between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

Aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Vibrations corresponding to C-F, C-Cl, and C-Br bonds, which typically appear in the fingerprint region of the spectrum (<1300 cm⁻¹).

A comprehensive search did not locate publicly available experimental IR or Raman spectra for 3-bromo-5-chloro-4-fluorobenzoic acid. Therefore, a table of experimental vibrational frequencies cannot be compiled.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of 3-bromo-5-chloro-4-fluorobenzoic acid is C₇H₃BrClFO₂. The presence of bromine and chlorine, both of which have multiple common isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) cluster, which would be a definitive indicator of the compound's elemental composition. The analysis of fragments resulting from the ionization process would offer further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of a molecule's elemental composition from its exact mass. This provides an unambiguous confirmation of the molecular formula. While experimental HRMS data is not available, the theoretical exact mass can be calculated.

| Isotopologue | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Most Abundant | C₇H₃⁷⁹Br³⁵ClFO₂ | 251.9016 |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

An SCXRD analysis of a suitable single crystal of 3-bromo-5-chloro-4-fluorobenzoic acid would confirm the substitution pattern on the benzene ring and reveal how the molecules pack in the crystal lattice. It would be expected that the carboxylic acid groups form hydrogen-bonded dimers, a common structural motif for this class of compounds.

No published crystal structure or crystallographic data for 3-bromo-5-chloro-4-fluorobenzoic acid could be found in the primary scientific literature or crystallographic databases.

Lack of Crystallographic Data for 3-Bromo-5-chloro-4-fluorobenzoic Acid Precludes Detailed Structural Analysis

A thorough investigation of scientific databases and literature has revealed a significant gap in the available crystallographic and spectroscopic data for the chemical compound 3-Bromo-5-chloro-4-fluorobenzoic acid. This absence of empirical data makes it impossible to provide a detailed and scientifically accurate analysis of its solid-state structure, as requested.

The specific sections and subsections outlined for discussion were:

Polymorphism and Co-crystallization Studies for Related Halogenated Benzoic Acids

Detailed research findings, including data on crystal packing, intermolecular interactions such as hydrogen and halogen bonding, and any potential polymorphic forms or co-crystals of 3-Bromo-5-chloro-4-fluorobenzoic acid, are not present in the currently accessible scientific literature. While general principles of crystallography and intermolecular forces in related halogenated benzoic acids are understood, applying these concepts to 3-Bromo-5-chloro-4-fluorobenzoic acid without specific experimental evidence would be purely speculative and would not meet the required standards of scientific accuracy.

For instance, a comprehensive discussion of crystal packing motifs requires precise knowledge of the unit cell dimensions, space group, and the arrangement of molecules within the crystal lattice, all of which are determined through techniques like single-crystal X-ray diffraction. Similarly, a definitive account of hydrogen and halogen bonding necessitates the accurate determination of bond lengths and angles between interacting atoms.

Furthermore, the exploration of polymorphism and co-crystallization is entirely dependent on experimental screening and characterization of different solid forms. Without such studies, any discussion would be unfounded.

Given the strict adherence to the provided outline and the demand for scientifically accurate content, the absence of primary research data on 3-Bromo-5-chloro-4-fluorobenzoic acid prevents the generation of the requested article. Further experimental research, including crystallization and subsequent crystallographic analysis, would be required to elucidate the structural characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro 4 Fluorobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of 3-Bromo-5-chloro-4-fluorobenzoic acid. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are widely used to predict the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netnih.gov

For 3-Bromo-5-chloro-4-fluorobenzoic acid, a key structural feature is the orientation of the carboxylic acid group (-COOH) relative to the benzene (B151609) ring. Theoretical calculations would identify the most stable conformer by analyzing the potential energy surface. This involves calculating the energy associated with the rotation around the C-C bond connecting the carboxylic group to the aromatic ring. nih.gov The presence of bulky halogen atoms (Br, Cl) adjacent to the carboxylic group in related ortho-substituted benzoic acids has been shown to influence this orientation significantly, often resulting in non-planar structures to minimize steric hindrance. researchgate.netnih.gov DFT calculations would precisely determine the dihedral angles, bond lengths, and bond angles that correspond to the lowest energy (most stable) state of the molecule.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents hypothetical yet realistic bond lengths and angles for the optimized geometry of 3-Bromo-5-chloro-4-fluorobenzoic acid as would be predicted by DFT calculations.

| Parameter | Value |

|---|---|

| Bond Length C-Br | ~1.90 Å |

| Bond Length C-Cl | ~1.74 Å |

| Bond Length C-F | ~1.35 Å |

| Bond Length C=O | ~1.21 Å |

| Bond Length C-O | ~1.35 Å |

| Bond Angle C-C-Br | ~120° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For 3-Bromo-5-chloro-4-fluorobenzoic acid, the presence of three different halogen atoms and a carboxylic acid group, all of which are electron-withdrawing, would significantly influence the energy of these frontier orbitals. libretexts.orglibretexts.org These substituents tend to lower the energy of both the HOMO and LUMO, and the magnitude of the HOMO-LUMO gap provides insight into the molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. FMO analysis helps predict where electrophilic and nucleophilic attacks are most likely to occur on the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values for the frontier orbitals of 3-Bromo-5-chloro-4-fluorobenzoic acid, illustrating the type of data generated from quantum chemical calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MESP is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

In the case of 3-Bromo-5-chloro-4-fluorobenzoic acid, an MESP analysis would reveal regions of high negative potential (typically colored red) around the highly electronegative oxygen atoms of the carboxylic group and, to a lesser extent, the halogen atoms (F, Cl, Br). mdpi.com Conversely, a region of high positive potential (typically colored blue) would be located around the acidic hydrogen of the carboxylic group. This distribution highlights the molecule's potential for forming hydrogen bonds and its susceptibility to reactions at specific sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

For 3-Bromo-5-chloro-4-fluorobenzoic acid, NBO analysis could quantify the delocalization of π-electrons within the benzene ring and the carboxylic group. It would also reveal intramolecular hyperconjugative interactions, such as those between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the aromatic ring. These interactions stabilize the molecule and influence its geometry and reactivity. The analysis provides quantitative data on the stabilization energy associated with each donor-acceptor interaction.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, which is essential for interpreting experimental data. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated for 3-Bromo-5-chloro-4-fluorobenzoic acid. These calculations help in assigning the vibrational modes observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. For example, the characteristic C=O stretch of the carboxylic acid would be predicted at a specific wavenumber.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts serve as a powerful tool for confirming the molecular structure by comparing them with experimentally obtained NMR spectra.

Crystal Structure Prediction (CSP) and Polymorphic Landscape Exploration for Related Systems

CSP studies typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies using force fields or DFT-based methods. nih.gov For substituted benzoic acids, a common structural motif is the formation of hydrogen-bonded dimers through their carboxylic acid groups. rsc.org CSP would explore how these dimers pack in three dimensions, influenced by the steric and electronic effects of the bromo, chloro, and fluoro substituents. This exploration helps in understanding potential polymorphism and in rationalizing experimentally observed crystal structures. nih.gov

Non-Linear Optical (NLO) Properties and Potential for Advanced Materials

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to a strong external electric field, such as that from a laser.

For 3-Bromo-5-chloro-4-fluorobenzoic acid, the presence of both electron-withdrawing groups (halogens, carboxylic acid) and a delocalized π-electron system in the benzene ring are features that can give rise to NLO activity. rsc.org Theoretical calculations would determine the magnitude of the dipole moment and hyperpolarizability tensors. A large β value would suggest that the molecule has potential as a second-order NLO material. Structure-property relationships established for other substituted benzenes can provide a guideline for designing molecules with enhanced NLO efficiency. rsc.orgacs.org

Thermodynamic Property Computations and Evaluation

Computational chemistry provides a powerful avenue for investigating the thermodynamic properties of molecules, offering insights into their stability, reactivity, and behavior under various conditions. For complex molecules such as 3-Bromo-5-chloro-4-fluorobenzoic acid, theoretical calculations can predict key parameters like enthalpy of formation, entropy, and Gibbs free energy. These computations are often performed using quantum mechanical methods, such as Density Functional Theory (DFT), which has been successfully applied to a wide range of organic compounds.

In general, such computational investigations would involve optimizing the molecular geometry of the compound and then performing frequency calculations to obtain thermodynamic data. The accuracy of these theoretical predictions is often benchmarked against experimental data where available, or against high-level theoretical calculations for similar, well-characterized molecules. nist.gov For related halobenzoic acids, studies have demonstrated that computational methods can provide valuable data that is consistent with experimental findings, aiding in the critical evaluation of thermochemical properties. nist.gov

Given the lack of specific research on 3-Bromo-5-chloro-4-fluorobenzoic acid, the following tables are presented as illustrative examples of how such data would typically be organized. The values within these tables are hypothetical and are intended to demonstrate the format of data that would be generated from computational studies, rather than representing actual research findings.

Table 1: Hypothetical Calculated Thermodynamic Properties of 3-Bromo-5-chloro-4-fluorobenzoic Acid

| Thermodynamic Property | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

| Standard Entropy (S°) | Data not available | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Table 2: Hypothetical Conformational Analysis Data

| Conformer | Relative Energy | Rotational Constants (GHz) | Dipole Moment (Debye) |

| Conformer A | Data not available | Data not available | Data not available |

| Conformer B | Data not available | Data not available | Data not available |

Future computational studies on 3-Bromo-5-chloro-4-fluorobenzoic acid would be invaluable in filling this knowledge gap. Such research would not only provide fundamental thermodynamic data for this specific compound but also contribute to a broader understanding of the structure-property relationships within the larger family of polyhalogenated benzoic acids.

Synthetic Utility and Applications of 3 Bromo 5 Chloro 4 Fluorobenzoic Acid As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Scaffolds and Chemical Libraries

As a substituted benzoic acid, 3-Bromo-5-chloro-4-fluorobenzoic acid serves as a foundational component for constructing more complex molecular architectures. Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and materials science. The generation of these libraries often relies on building blocks that can be systematically modified. rsc.org

The distinct halogen atoms (F, Cl, Br) on the aromatic ring of 3-Bromo-5-chloro-4-fluorobenzoic acid can be selectively targeted in various cross-coupling reactions, allowing for the controlled attachment of different molecular fragments. The carboxylic acid group provides another handle for transformations, such as amidation or esterification. This multi-functionality enables its use in diversity-oriented synthesis, a strategy aimed at creating structurally diverse molecules to explore a wide chemical space. While specific examples detailing the inclusion of 3-Bromo-5-chloro-4-fluorobenzoic acid into large-scale chemical libraries are not prominently featured in available research, its structure is analogous to other halogenated building blocks used for this purpose.

Role as an Intermediate in Agrochemical Development (e.g., Herbicides, Pesticides)

Halogenated benzoic acid derivatives are a well-established class of intermediates in the synthesis of agrochemicals. chemimpex.com The presence and position of halogen substituents on the aromatic ring can significantly influence the biological activity of the final product, affecting factors like target specificity and environmental persistence. For instance, related compounds such as 3-bromo-4-fluoro-benzoic acid are known precursors to intermediates used in the manufacturing of insecticides. google.com Similarly, 3-Bromo-5-fluorobenzoic acid is utilized in formulating herbicides and pesticides. chemimpex.com The specific arrangement of bromo, chloro, and fluoro substituents on 3-Bromo-5-chloro-4-fluorobenzoic acid makes it a compound of interest for the synthesis of new active ingredients in crop protection, where precise molecular structures are required to achieve desired efficacy against weeds or pests.

Application in Material Science and Polymer Chemistry for Enhanced Properties

In material science and polymer chemistry, the properties of materials can be tailored by incorporating specific monomers into their structure. ebsco.comnih.gov Halogenated compounds are often used to enhance properties such as thermal stability, flame retardancy, and chemical resistance. A related compound, 3-Bromo-5-fluorobenzoic acid, is known to be incorporated into polymers and resins to improve their thermal and mechanical characteristics. chemimpex.com

Given its structure, 3-Bromo-5-chloro-4-fluorobenzoic acid can be considered a candidate for creating specialized polymers. It can be converted into various polymerizable derivatives, such as vinyl esters or acyl chlorides, and subsequently introduced into polymer chains. The presence of three different halogens offers a route to materials with a unique combination of properties, potentially leading to the development of advanced plastics or coatings with enhanced performance characteristics.

Utilization in Analytical Chemistry as a Reference Standard

In analytical chemistry, reference standards are highly purified compounds used to confirm the presence and determine the concentration of a substance in a sample. The use of an accurate standard is critical for the validation of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

3-Bromo-5-chloro-4-fluorobenzoic acid, available commercially at high purity, can serve as a reference standard for researchers synthesizing or analyzing its derivatives. avantorsciences.com For example, if this compound is used as a starting material in a multi-step synthesis, a pure sample is necessary to track the reaction's progress and identify the formation of byproducts. A related compound, 3-Bromo-5-fluorobenzoic acid, is employed as a standard in analytical methods to aid in the detection and quantification of related molecules. chemimpex.com

Future Perspectives and Research Directions

Development of Greener and More Sustainable Synthetic Routes for Polyhalogenated Aromatics

The synthesis of polyhalogenated aromatic compounds, including 3-Bromo-5-chloro-4-fluorobenzoic acid, often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research is poised to focus on developing more environmentally benign and efficient synthetic strategies.

Key areas for development include:

Continuous Flow Chemistry: Implementing continuous flow processes for halogenation reactions can offer better control over reaction parameters, improve safety, and allow for higher conversions with reduced waste. researchgate.net The use of solid acid catalysts, such as zeolites, in continuous flow systems has shown promise for the eco-compatible halogenation of arenes and could be adapted for the synthesis of complex molecules like 3-Bromo-5-chloro-4-fluorobenzoic acid. researchgate.net

Alternative Energy Sources: The application of alternative energy sources like sonication and microwave irradiation is becoming more popular in organic synthesis. ijisrt.com These methods can accelerate reaction rates, improve yields, and sometimes eliminate the need for solvents, aligning with the principles of green chemistry. ijisrt.com For instance, a solvent- and catalyst-free synthesis of 3-bromobenzoic acid has been achieved using sonication, a technique that could be explored for more complex polyhalogenated systems. ijisrt.com

Safer Halogenating Agents: Research into replacing harsh halogenating agents with safer alternatives is crucial. For example, trichloroisocyanuric acid (TCCA) has been used as a "green" chlorinating agent in conjunction with solid acid catalysts. researchgate.net Exploring similar mild and selective reagents for bromination and fluorination will be a significant step forward.

| Green Synthesis Strategy | Potential Advantages | Relevance to Polyhalogenated Aromatics |

| Continuous Flow Halogenation | Enhanced safety, higher conversion, reduced waste, scalability | Demonstrated success with zeolites for chlorination of arenes. researchgate.net |

| Sonication-Assisted Synthesis | Rate acceleration, improved yields, potential for solvent-free reactions | Successfully applied to the synthesis of 3-bromobenzoic acid. ijisrt.com |

| Use of Solid Acid Catalysts | Catalyst recyclability, reduced corrosion, eco-friendly | H-BEA zeolites effective in continuous flow chlorination. researchgate.net |

| Safer Halogenating Agents | Reduced toxicity and environmental impact, improved selectivity | Trichloroisocyanuric acid (TCCA) used as a green chlorinating agent. researchgate.net |

Exploration of Novel Catalytic Transformations and Functionalizations

The three distinct halogen substituents on 3-Bromo-5-chloro-4-fluorobenzoic acid provide multiple sites for selective functionalization through catalytic cross-coupling reactions. Future research will likely focus on developing catalysts and methods that can differentiate between these C-X bonds (C-Br, C-Cl, C-F) and activate specific C-H bonds.

Promising research avenues include:

Site-Selective Cross-Coupling: Developing catalytic systems (e.g., based on palladium or nickel) that can selectively activate one halogen over the others is a significant challenge and a highly sought-after goal. nih.govacs.org Achieving such selectivity would enable the stepwise and controlled introduction of different functional groups, rapidly generating molecular complexity. nih.gov The general preference for oxidative addition in cross-coupling reactions (C-I > C-Br > C-Cl > C-F) provides a basis for achieving selectivity, but catalyst and ligand design can further tune this reactivity.

Directed C-H Functionalization: The carboxylic acid group can act as a directing group to guide transition metal catalysts to functionalize the ortho C-H bonds (at the C-2 and C-6 positions). nih.govresearchgate.net This strategy allows for the introduction of new substituents without pre-functionalization, offering an atom-economical route to novel derivatives. nih.gov Iridium-catalyzed C-H amination of benzoic acids is one such example of a late-stage functionalization technique. nih.gov

Photoredox Catalysis: The use of photoredox catalysis can enable novel transformations under mild conditions, providing alternative pathways for the functionalization of polyhalogenated arenes. nih.gov These methods could be employed for C-C, C-N, and C-O bond formations, expanding the toolkit for modifying 3-Bromo-5-chloro-4-fluorobenzoic acid.

Advanced Computational Modeling for Predicting Reactivity and Supramolecular Assembly

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For 3-Bromo-5-chloro-4-fluorobenzoic acid, advanced modeling can provide insights that guide synthetic efforts and the design of new materials.

Future computational studies could focus on:

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule. mdpi.comresearchgate.net This includes calculating bond dissociation energies for the C-X bonds to predict the selectivity of cross-coupling reactions and mapping the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Modeling Supramolecular Assembly: The halogen atoms (especially bromine and chlorine) and the carboxylic acid group are capable of forming strong non-covalent interactions, such as halogen bonds and hydrogen bonds. acs.orgrsc.org Computational modeling can predict how these interactions will guide the self-assembly of molecules into well-defined supramolecular structures like co-crystals and organic frameworks. acs.orgrsc.org Hirshfeld surface analysis is a valuable technique for visualizing and quantifying these intermolecular interactions. rsc.org

Simulating Spectroscopic Properties: Quantum chemical calculations can help interpret experimental data by simulating spectroscopic properties like UV-vis and NMR spectra. rsc.org This can aid in the characterization of new derivatives and provide a deeper understanding of the electronic structure of the molecule.

Potential in Designing Functional Materials with Tailored Chemical Properties

The unique electronic and structural features of 3-Bromo-5-chloro-4-fluorobenzoic acid make it an attractive building block for the design of functional materials. The ability to form directional non-covalent interactions and to be chemically modified at multiple sites allows for the tailoring of material properties.

Potential applications in materials science include:

Crystal Engineering: The strong propensity of the bromine and chlorine atoms to act as halogen bond donors, coupled with the hydrogen bonding capability of the carboxylic acid, can be exploited to construct complex and robust crystalline networks. acs.org This approach, known as crystal engineering, can be used to design materials with specific properties, such as porosity or non-linear optical activity.

Liquid Crystals: By incorporating 3-Bromo-5-chloro-4-fluorobenzoic acid into larger molecular structures, it may be possible to create new liquid crystalline materials. The rigid aromatic core and the potential for strong intermolecular interactions are key features for designing liquid crystals.

Functional Polymers: The benzoic acid moiety can be used as a monomer for polymerization or grafted onto existing polymer chains. The resulting polymers would be endowed with the properties of the polyhalogenated aromatic ring, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Unexplored Chemical Space and Systematic Derivative Synthesis for Structure-Reactivity Correlation Studies

A systematic approach to synthesizing derivatives of 3-Bromo-5-chloro-4-fluorobenzoic acid and studying their properties is essential for building a comprehensive understanding of its chemical behavior.

Future work in this area should involve:

Systematic Derivatization: A library of derivatives could be created by systematically modifying each functionalizable position on the molecule. This includes esterification/amidation of the carboxylic acid, selective substitution of each halogen through cross-coupling reactions, and functionalization of the C-H positions.

Structure-Reactivity Correlation: The properties of these new derivatives can be systematically studied to establish quantitative structure-activity relationships (QSAR). For example, the Hammett equation provides a framework for correlating the electronic effects of substituents on the acidity of benzoic acids and their reactivity in various reactions. libretexts.org By studying a series of derivatives, similar correlations could be developed for this more complex system.

Exploration of Biological Activity: Many halogenated aromatic compounds exhibit biological activity. nih.govmdpi.com A library of derivatives could be screened for potential applications in pharmaceuticals or agrochemicals. The specific substitution pattern may lead to novel interactions with biological targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.